molecular formula C16H24N6O2S B6972150 1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridin-3-ylsulfonylpiperazine

1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridin-3-ylsulfonylpiperazine

Cat. No.: B6972150
M. Wt: 364.5 g/mol
InChI Key: JABOPGSPIOIQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridin-3-ylsulfonylpiperazine is a complex organic compound known for its unique chemical structure and properties. It is often used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridin-3-ylsulfonylpiperazine typically involves multiple steps, starting with the preparation of the triazole and piperazine intermediates. The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne, catalyzed by copper (I) ions. The piperazine ring is then sulfonylated using a suitable sulfonyl chloride reagent. The final step involves the coupling of the triazole and piperazine intermediates under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridin-3-ylsulfonylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridin-3-ylsulfonylpiperazine involves its ability to coordinate with metal ions, particularly copper (I) ions. This coordination facilitates the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is widely used in click chemistry. The compound’s triazole and piperazine rings provide stability and specificity in binding to metal ions, enhancing the efficiency and selectivity of the reaction .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1-Benzyltriazol-4-yl)methyl]-4-pyridin-3-ylsulfonylpiperazine
  • 1-[(1-Methyltriazol-4-yl)methyl]-4-pyridin-3-ylsulfonylpiperazine
  • 1-[(1-Phenyltriazol-4-yl)methyl]-4-pyridin-3-ylsulfonylpiperazine

Uniqueness

1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridin-3-ylsulfonylpiperazine stands out due to its tert-butyl group, which provides steric hindrance and enhances the compound’s stability and reactivity. This makes it particularly effective in catalytic and bioorthogonal applications compared to its similar counterparts .

Properties

IUPAC Name

1-[(1-tert-butyltriazol-4-yl)methyl]-4-pyridin-3-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2S/c1-16(2,3)22-13-14(18-19-22)12-20-7-9-21(10-8-20)25(23,24)15-5-4-6-17-11-15/h4-6,11,13H,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABOPGSPIOIQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(N=N1)CN2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.